molecular formula C17H17N3O B11500421 Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl-

Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl-

Cat. No.: B11500421
M. Wt: 279.34 g/mol
InChI Key: CAHHWKPTYNNMOV-UHFFFAOYSA-N
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Description

Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The benzimidazole moiety is a crucial structural component in many pharmacologically active compounds, making it a significant target for drug development and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. For Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl-, the synthesis can be achieved by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a solvent mixture under mild conditions, followed by purification using hexane and water washes .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield of the final product .

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can convert nitro-substituted benzimidazoles to their corresponding amines.

    Substitution: Electrophilic substitution reactions are common, where substituents on the benzimidazole ring can be replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of benzimidazole derivatives can yield quinone-like structures, while reduction can produce amine derivatives .

Scientific Research Applications

Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The specific mechanism depends on the substituents and the target organism or cell type. For example, some benzimidazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Phenylbenzimidazole-1-acetamide: Known for its anthelmintic activity.

    2-(4-Nitrophenyl)-1H-benzimidazole: Exhibits antimicrobial properties.

    2-(4-Chlorophenyl)-1H-benzimidazole: Studied for its anti-inflammatory effects

Uniqueness: Acetamide, 2-(benzoimidazol-1-yl)-N-phenethyl- is unique due to its specific structural features and the resulting biological activities. The presence of the phenethyl group enhances its interaction with biological targets, making it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H17N3O/c21-17(18-11-10-14-6-2-1-3-7-14)12-20-13-19-15-8-4-5-9-16(15)20/h1-9,13H,10-12H2,(H,18,21)

InChI Key

CAHHWKPTYNNMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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